molecular formula C6H6F2N2O3 B1433638 Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate CAS No. 1798713-42-4

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate

Cat. No.: B1433638
CAS No.: 1798713-42-4
M. Wt: 192.12 g/mol
InChI Key: SJJNMJZRVQCDJF-UHFFFAOYSA-N
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Description

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is a chemical compound with the molecular formula C6H6F2N2O3 It is characterized by the presence of a difluoromethyl group attached to an oxadiazole ring, which is further connected to a methyl acetate group

Scientific Research Applications

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate has several applications in scientific research:

Safety and Hazards

  • Hazard Symbol : C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the reaction of appropriate hydrazides with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted oxadiazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate is unique due to the presence of both the difluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O3/c1-12-4(11)2-3-9-10-6(13-3)5(7)8/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJNMJZRVQCDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=C(O1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
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Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
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Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
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Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Reactant of Route 5
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Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate
Reactant of Route 6
Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate

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